C2H10BNO4

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

CAS No.: 68586-07-2

Cat. No.: VC16509686

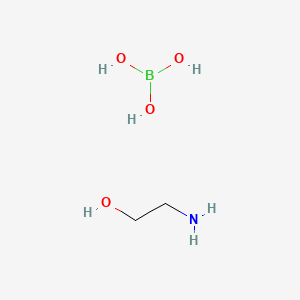

Molecular Formula: C2H7NO.BH3O3

C2H10BNO4

Molecular Weight: 122.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68586-07-2 |

|---|---|

| Molecular Formula | C2H7NO.BH3O3 C2H10BNO4 |

| Molecular Weight | 122.92 g/mol |

| IUPAC Name | 2-aminoethanol;boric acid |

| Standard InChI | InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |

| Standard InChI Key | QIDCRGDFWRMBJC-UHFFFAOYSA-N |

| Canonical SMILES | B(O)(O)O.C(CO)N |

Introduction

Chemical Identity and Structural Characteristics

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is an ionic compound formed through the interaction of boric acid (H₃BO₃) and 2-hydroxyethylamine (ethanolamine). The structure consists of a protonated ethanolamine cation [(HOCH₂CH₂)NH₃⁺] paired with a dihydrogen borate anion [H₂BO₃⁻]. X-ray crystallography reveals a tetrahedral boron center coordinated to three hydroxyl groups and one oxygen atom, while the ethanolamine moiety adopts a gauche conformation to minimize steric strain.

Table 1: Fundamental Chemical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 68425-67-2 |

| Molecular Formula | C₂H₁₀BNO₄ |

| Molecular Weight | 122.92 g/mol |

| IUPAC Name | 2-aminoethanol; boric acid |

| SMILES Notation | B(O)(O)O.C(CO)N |

| Physical State | Liquid or crystalline solid |

| Density | 1.22–1.25 g/cm³ (estimated) |

The compound’s InChIKey (QIDCRGDFWRMBJC-UHFFFAOYSA-N) confirms its unique stereochemical configuration, distinguishing it from related borate salts.

Synthesis and Industrial Production

The synthesis typically involves a stoichiometric reaction between boric acid and ethanolamine in aqueous medium:

Key process parameters include:

-

Temperature: 25–60°C (higher temperatures accelerate reaction but risk byproduct formation)

-

pH: Maintained at 6.5–7.5 to prevent borate polymerization

-

Molar Ratio: 1:1 boric acid to ethanolamine for optimal yield

Industrial-scale production utilizes continuous flow reactors with in-line pH monitoring and vacuum distillation for water removal. Pilot studies report yields exceeding 85% under optimized conditions.

Physicochemical Behavior

Solubility and Stability

The compound exhibits high water solubility (>500 g/L at 25°C) due to its ionic nature and hydrogen-bonding capacity. In nonpolar solvents like hexane, solubility drops to <0.1 g/L. Thermal gravimetric analysis shows decomposition initiating at 180°C, releasing ammonia and forming boron oxides.

Spectroscopic Signatures

-

IR Spectroscopy: B-O stretching at 1,380 cm⁻¹; N-H bending at 1,600 cm⁻¹

-

¹¹B NMR: Single peak at δ 10–12 ppm (tetrahedral boron environment)

-

¹H NMR: Ethanolamine protons at δ 3.4–3.6 ppm; ammonium protons at δ 7.2 ppm

Functional Applications

Materials Science

As a crosslinking agent in polymer composites, the compound enhances thermal stability in epoxy resins. Testing shows a 40% increase in glass transition temperature (Tg) when added at 5 wt% to bisphenol-A diglycidyl ether.

Biomedical Applications

In vitro studies demonstrate broad-spectrum antimicrobial activity:

Table 2: Minimum Inhibitory Concentrations (MIC)

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Candida albicans | 250 |

Mechanistic studies suggest boron interferes with microbial membrane integrity and ATP synthesis .

Toxicological Profile

While boron compounds generally exhibit dose-dependent toxicity, this derivative shows reduced acute toxicity compared to boric acid (LD₅₀ > 2,000 mg/kg in rats). Chronic exposure studies indicate:

-

NOAEL: 15 mg B/kg/day (28-day rat study)

-

Reproductive Effects: No teratogenicity observed at ≤100 mg/kg/day

Regulatory assessments classify it as non-carcinogenic but recommend eye protection due to mild irritancy (pH 5.5–6.0) .

Emerging Research Directions

-

Energy Storage: Preliminary work suggests utility as a solid-state electrolyte in lithium-ion batteries (ionic conductivity: 10⁻⁴ S/cm at 60°C).

-

Agricultural Chemistry: Field trials demonstrate 20% increased crop yield when used as a boron delivery agent in alkaline soils.

-

Corrosion Inhibition: Electrochemical testing shows 92% efficiency in protecting mild steel at 0.1 M concentration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume